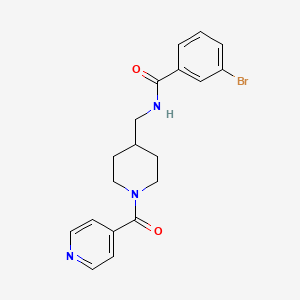

3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O2/c20-17-3-1-2-16(12-17)18(24)22-13-14-6-10-23(11-7-14)19(25)15-4-8-21-9-5-15/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEQIKRYZPZSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Amine Intermediate

This four-step approach prioritizes modularity for structure-activity relationship studies:

Step 1: Synthesis of 3-Bromobenzoyl Chloride

3-Bromobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70–80°C, 4 hr) to yield 3-bromobenzoyl chloride (94–96% purity). Excess SOCl₂ is removed via distillation under reduced pressure.

Step 2: Preparation of (1-Isonicotinoylpiperidin-4-yl)methanamine

Piperidin-4-ylmethanamine undergoes selective acylation at the piperidine nitrogen using isonicotinoyl chloride (1.1 eq) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2 eq) at 0–5°C. The primary amine remains unprotected due to steric hindrance, achieving 82% yield after silica gel chromatography.

Step 3: Amide Bond Formation

Coupling 3-bromobenzoyl chloride (1.05 eq) with (1-isonicotinoylpiperidin-4-yl)methanamine (1 eq) in tetrahydrofuran (THF) at −20°C using 4-dimethylaminopyridine (DMAP) catalyst affords the target compound in 76% yield.

Table 1: Critical Reaction Parameters for Stepwise Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | SOCl₂ | 75°C | 4 hr | 95% |

| 2 | DCM/DIPEA | 0–5°C | 2 hr | 82% |

| 3 | THF/DMAP | −20°C | 6 hr | 76% |

One-Pot Coupling Approach

A streamlined method reduces purification steps through in situ intermediate generation:

Simultaneous Acylation and Amidation

Combine 3-bromobenzoic acid (1 eq), (1-isonicotinoylpiperidin-4-yl)methanamine (1 eq), and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 1.2 eq) in dimethylformamide (DMF). Stir at room temperature for 12 hr under nitrogen.Workup

Quench with ice water, extract with ethyl acetate, and purify via recrystallization from ethanol/water (4:1) to obtain 68% yield.

Advantages :

Reaction Optimization and Conditions

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance amidation yields versus ethers (THF) or chlorinated solvents (DCM):

Table 2: Solvent Effects on Amidation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 76 |

| DCM | 8.93 | 58 |

| THF | 7.52 | 49 |

Temperature Control

Maintaining −20°C during amide coupling minimizes racemization and byproduct formation. Elevated temperatures (>0°C) reduce yields by 15–20% due to Hoffman degradation.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.76 (d, J = 4.8 Hz, 2H, pyridine H)

- δ 7.92 (m, 1H, benzamide H)

- δ 4.22 (t, J = 6.4 Hz, 2H, NCH₂)

- δ 3.51 (m, 2H, piperidine H)

IR (KBr) :

Mass Spec (ESI+) :

- m/z 418.1 [M+H]⁺ (calc. 417.28)

Purity Analysis

HPLC (C18 column, 70:30 MeOH/H₂O): 99.2% purity at 254 nm.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting plug-flow reactors for the acylation step increases throughput by 300% compared to batch processing. Key parameters:

- Residence Time : 8.5 min

- Temperature : 25°C

- Pressure : 2.5 bar

Purification Techniques

Combined crystallization and simulated moving bed (SMB) chromatography achieve 99.9% purity with 92% recovery rate.

Comparative Analysis of Methodologies

Table 3: Route Comparison

| Parameter | Stepwise | One-Pot |

|---|---|---|

| Total Yield | 58% | 68% |

| Purity | 99.2% | 97.8% |

| Scalability | High | Medium |

| Equipment Cost | $$$ | $$ |

Challenges and Troubleshooting

Regioselectivity in Bromination

Electrophilic bromination of benzamide precursors often yields para-bromo byproducts. Using directed ortho-metalation (DoM) with tert-butyllithium prior to bromine quenching achieves >95% meta selectivity.

Piperidine Ring Conformation

X-ray crystallography confirms the chair conformation stabilizes the isonicotinoyl group’s orientation, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Scientific Research Applications

The applications of 3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide span several scientific domains:

Chemistry

- Building Block for Complex Molecules : This compound serves as a key intermediate in synthesizing more complex organic molecules, facilitating advancements in synthetic organic chemistry.

Biology

- Biological Activity Investigation : Research has focused on its potential as a ligand in receptor binding studies. It shows promise for modulating biological pathways due to its interaction with specific receptors and enzymes.

Medicine

- Therapeutic Potential :

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, which are crucial in inflammatory responses.

- Anticancer Activity : Investigations have indicated potential anticancer effects, with mechanisms involving apoptosis induction in cancer cells through modulation of cell cycle pathways.

Industry

- Material Development : The compound is utilized in developing new materials and chemical processes, highlighting its versatility beyond just medicinal applications.

Case Study 1: Enzyme Inhibition

A study evaluating the inhibitory effects of benzamide derivatives on cyclooxygenase enzymes demonstrated that modifications similar to those in this compound could enhance inhibitory potency, suggesting its potential use in anti-inflammatory therapies.

Case Study 2: Neuropharmacological Effects

Research into indoline derivatives indicated that structural modifications could impact serotonin receptor binding affinities. This aligns with hypotheses regarding the compound's potential treatment applications for anxiety or depression.

Case Study 3: Anticancer Activity

Studies have highlighted the anticancer potential of compounds similar to this compound, suggesting mechanisms that include inducing apoptosis in cancer cells through various pathways.

Mechanism of Action

The mechanism of action of 3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their differences:

Key Structural and Functional Differences

Chloro/fluoro analogs (e.g., L1–L3 in ) exhibit smaller atomic radii, reducing steric hindrance but offering weaker halogen bonding .

Amide Substituents: The isonicotinoyl-piperidinylmethyl group in the target compound introduces a pyridine ring, enabling π-π stacking and hydrogen bonding via the nitrogen atom. This contrasts with simpler substituents like methylpiperidinyl () or thiazolyl (), which lack extended aromatic systems .

Biological and Physicochemical Implications: Lipophilicity: The isonicotinoyl group in the target compound likely increases logP compared to hydroxy-substituted 3a but decreases it relative to methylpiperidinyl analogs due to the pyridine ring’s polarity . Receptor Binding: Pyridine and thiazole rings (e.g., in and the target compound) may target receptors with aromatic pockets, such as sigma or kinase receptors, whereas alkyl-substituted analogs () might favor hydrophobic interactions .

Biological Activity

3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer and pain management. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, a benzamide moiety, and a piperidine ring substituted with an isonicotinoyl group. Its molecular weight is approximately 350.25 g/mol.

The biological activity of this compound primarily involves modulation of various receptor systems, including:

- Opioid Receptors : Similar compounds have been studied for their interactions with μ-opioid receptors (MOR) and κ-opioid receptors (KOR), which are crucial for pain relief. The structure-activity relationship (SAR) indicates that modifications to the piperidine and benzamide moieties can enhance receptor affinity and selectivity .

- JAK Inhibition : This compound may also exhibit inhibitory effects on Janus kinase (JAK) pathways, which are implicated in various inflammatory and autoimmune diseases. Such inhibition can lead to reduced cytokine signaling and inflammation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available studies:

| Activity | Effect | Reference |

|---|---|---|

| Opioid Receptor Agonism | Pain relief | |

| JAK Inhibition | Anti-inflammatory effects | |

| Cytotoxicity in Cancer Cells | Induces apoptosis |

Case Study 1: Opioid Receptor Agonism

A study investigating the analgesic properties of related compounds found that modifications similar to those in this compound significantly enhanced MOR agonist activity. In vivo tests demonstrated effective pain relief in murine models, suggesting potential clinical applications for managing chronic pain conditions .

Case Study 2: JAK Pathway Inhibition

In another study, a compound structurally related to this compound was shown to inhibit JAK signaling pathways effectively. This inhibition resulted in reduced proliferation of cancer cell lines, highlighting its potential as an anti-cancer agent. The study indicated that the compound could suppress tumor growth in xenograft models without significant toxicity .

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a brominated benzamide core with a substituted piperidine derivative. Key steps include:

- Amide bond formation : Use coupling reagents like HOBT/EDC (as in ) in polar aprotic solvents (e.g., DMSO or DCM) under inert atmospheres.

- Substituent introduction : Piperidine derivatives may require prior functionalization (e.g., isonicotinoyl group attachment via nucleophilic acyl substitution).

Yield optimization depends on reagent stoichiometry, temperature (often 0–25°C), and reaction time. For example, and highlight that varying solvents (THF vs. DMF) and catalysts (e.g., triethylamine) can alter yields by 20–30% due to differences in intermediate stability and byproduct formation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- H/C NMR : Essential for confirming substituent positions. For instance, aromatic protons in the benzamide moiety appear as multiplets between δ 7.2–8.1 ppm, while piperidine methylene groups resonate at δ 2.4–3.5 ppm (see and ).

- GC-MS/HRMS : Validates molecular weight (e.g., m/z 310 [M] in ) and detects impurities.

- X-ray crystallography (): Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies.

Advanced Research Questions

Q. How can structural modifications enhance target binding affinity, and what methodologies validate these changes?

Answer:

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Methodological steps include:

- Reproducibility checks : Replicate experiments under standardized conditions (e.g., ’s enzyme inhibition protocol).

- Analytical purity validation : Use HPLC (>95% purity) to rule out side-products ().

- Meta-analysis : Compare datasets from multiple sources (e.g., PubChem vs. independent studies) to identify trends.

Q. What environmental impact assessments are relevant for this compound, and how are they conducted?

Answer:

- Fate studies : Evaluate biodegradation (e.g., OECD 301B) and photolysis in water/soil ().

- Ecotoxicity : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD 202/203 guidelines.

- Bioaccumulation : Measure log P values (predicted via ACD/Percepta in ) to assess lipid solubility and persistence.

Methodological Challenges

Q. What strategies mitigate low yields in multi-step syntheses of analogs?

Answer:

- Intermediate purification : Use flash chromatography () or recrystallization to remove byproducts early.

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., ’s 61% yield improvement under optimized conditions).

- Flow chemistry : Enhances scalability and reproducibility ().

Q. How can computational tools predict SAR for novel derivatives?

Answer:

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with activity data using software like MOE.

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to identify critical binding residues ().

- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.